2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide
Overview
Description
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is a chemical compound with the CAS Number: 1154287-63-4 . It has a molecular weight of 283.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21)
. This code provides a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 283.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Polymer Science and Materials
- A study by Butt et al. (2005) synthesized and characterized novel aromatic polyimides using diamines similar in structure to the compound . These polyimides exhibited high solubility in organic solvents and demonstrated thermal stability, indicating potential applications in materials science for high-performance polymers (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Fluorescence Detection and Imaging
- Xu et al. (2014) reported the design of fluorescent probes based on 2-aminobenzamide structures for the detection of Zn2+/Cd2+ ions, utilizing the fluorescent properties for potential applications in bioimaging and environmental monitoring (Xu, Zhu, Jin, Xing, & Zhang, 2014).
Antitumor Research
- Research into amino acid ester derivatives containing 5-fluorouracil, a structure closely related to the query compound, revealed inhibitory effects against certain cancer cell lines, indicating potential applications in cancer therapy (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
- Bradshaw et al. (2002) explored antitumor 2-(4-aminophenyl)benzothiazoles, highlighting the antitumor properties of these compounds through mechanisms involving cytochrome P450 biotransformation, potentially leading to clinical cancer treatment applications (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Chemical Synthesis and Characterization
- Studies on the synthesis and characterization of compounds, including the creation of radiolabeled antagonists for PET studies of 5-HT1A receptors, demonstrate the compound's relevance in advancing neuroscientific research and imaging techniques (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
Analytical Chemistry
- Nohta et al. (1994) explored 2-amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes, showcasing the compound's application in enhancing liquid chromatography methods for detecting and analyzing chemical substances (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWOBZNBUSVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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